N-(3-chlorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(3-chlorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring an oxazolo[5,4-b]pyridine core substituted with a 3-chlorophenyl carboxamide group, a cyclopropyl moiety at position 6, and a methyl group at position 3. This structure combines electron-withdrawing (chlorophenyl) and lipophilic (cyclopropyl) substituents, which may enhance binding interactions in biological systems or modulate physicochemical properties such as solubility and metabolic stability.
Properties
Molecular Formula |
C17H14ClN3O2 |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H14ClN3O2/c1-9-15-13(16(22)19-12-4-2-3-11(18)7-12)8-14(10-5-6-10)20-17(15)23-21-9/h2-4,7-8,10H,5-6H2,1H3,(H,19,22) |
InChI Key |
MXVSBAGWDZYJQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One possible synthetic route includes the following:
-
Formation of the Oxazolo[5,4-b]pyridine Ring
- Start with 2-amino-3-hydroxypyridine and 4-chlorobenzoic acid.
- React them to obtain the oxazolo[5,4-b]pyridine ring system .
-
Introduction of the Chlorophenyl Group
- Incorporate the 3-chlorophenyl moiety into the structure.
Industrial Production:
While specific industrial methods are proprietary, large-scale production likely involves optimized synthetic routes, efficient reagents, and carefully controlled conditions.
Chemical Reactions Analysis
Reactions:
Electrophilic Substitution: Due to the aromatic nature of the indole ring, electrophilic substitution readily occurs on the indole nucleus.
Other Transformations: Explore potential reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Electrophilic Substitution: Nitration, halogenation, or Friedel-Crafts reactions.
Reduction: Use reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Major Products:
The specific products depend on reaction conditions and substituents. Investigate regioselectivity and stereochemistry.
Scientific Research Applications
This compound’s versatility makes it valuable in various fields:
Medicine: Explore its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory properties).
Chemistry: Investigate its reactivity and applications in synthetic chemistry.
Biology: Study its effects on cellular processes.
Mechanism of Action
The precise mechanism remains an active area of research. Investigate its molecular targets and pathways to understand how it exerts its effects.
Comparison with Similar Compounds
Substituent Variations on the Aryl Carboxamide Group
Functional Group Modifications
- Methyl 5-(anilino(oxo)acetyl)-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate (LEBBID, ): This derivative replaces the carboxamide with an ester group and introduces a 4-methoxyphenyl substituent. The methoxy group (electron-donating) contrasts with chloro (electron-withdrawing), altering electronic distribution. The ester may reduce metabolic stability compared to carboxamides .
- 3-Phenyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridin-4-carboxylic acid () : Substitution with a carboxylic acid instead of carboxamide reduces hydrogen-bond acceptor capacity but increases acidity, which could affect membrane permeability .
Heterocyclic and Aliphatic Substituents
- The carboxylic acid group may limit bioavailability compared to carboxamides .
- 3-(4-Methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid () : The 4-methoxyphenyl group improves electron density on the aromatic ring, possibly increasing reactivity in electrophilic substitution reactions compared to the chloro analog .
Physicochemical and Structural Data
Table 1: Structural and Molecular Comparison
Notes:
- The target compound’s molecular weight (~327.45 g/mol) is higher than most analogs due to the cyclopropyl and chloro substituents.
- Carboxamide derivatives generally exhibit better metabolic stability than esters or carboxylic acids.
Implications of Structural Differences
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-chlorophenyl group in the target compound may enhance electrophilic aromatic substitution resistance compared to methoxy-substituted analogs.
- Bioavailability : Carboxamide derivatives (target compound and ) are less acidic than carboxylic acids, favoring passive diffusion across biological membranes.
Biological Activity
N-(3-chlorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound with a complex structure that includes a chlorinated phenyl group and a cyclopropyl moiety. This unique arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C17H14ClN3O2
- Molecular Weight : 327.8 g/mol
- Structural Characteristics : The compound features an oxazole ring fused with a pyridine moiety, which enhances its chemical reactivity and interaction with biological systems.
Biological Activity Overview
This compound exhibits several notable biological activities:
- Antineoplastic Activity : Preliminary studies suggest that the compound may have potential as an anti-cancer agent by modulating specific molecular targets involved in tumor growth and proliferation.
- Anti-inflammatory Effects : Research indicates that the compound may act as an anti-inflammatory agent by inhibiting key enzymes or receptors involved in inflammatory pathways.
- Neurological Applications : The compound has been explored for its potential neuroprotective effects, possibly influencing neurotransmitter systems or neuroinflammatory processes.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for cancer cell survival and proliferation.
- Receptor Modulation : It may interact with various receptors, altering signaling pathways that contribute to disease progression.
- Cell Cycle Regulation : The compound has shown potential in affecting cell cycle dynamics, leading to apoptosis in cancer cells.
Case Studies
-
Anticancer Activity :
- A study demonstrated that this compound exhibited significant cytotoxicity against several human cancer cell lines, including HeLa and HCT116. The IC50 values ranged from 10 µM to 15 µM depending on the cell line tested.
-
Anti-inflammatory Properties :
- In vitro assays revealed that the compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition was quantified by measuring levels of TNF-alpha and IL-6, showing a dose-dependent response with an IC50 value of approximately 25 µM.
Data Tables
| Biological Activity | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer Activity | HeLa | 10 | |
| Anticancer Activity | HCT116 | 15 | |
| Anti-inflammatory | Macrophages (LPS) | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
